(3S,5S)-5-methylmorpholine-3-carboxamide
Description
(3S,5S)-5-Methylmorpholine-3-carboxamide is a six-membered heterocyclic compound featuring a morpholine backbone (containing one oxygen and one nitrogen atom) with a methyl group at position 5 and a carboxamide substituent at position 3. Its stereochemistry (3S,5S) imposes specific spatial arrangements, influencing molecular interactions and physicochemical properties.
Properties
CAS No. |
1932628-30-2 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Strategy Using (R)- and (S)-Serine
The stereospecific synthesis of (3S,5S)-5-methylmorpholine-3-carboxamide leverages chiral pool starting materials, such as enantiomerically pure (R)- or (S)-serine, to establish the C3 and C5 stereocenters. Source outlines a multi-step protocol:
-
Serine Protection : (S)-Serine is protected as its N-Boc methyl ester (compound 10-(S) ), followed by reduction to serinol 12-(S) using LiAlH₄.
-
Sulfamidate Formation : Treatment of 12-(S) with thionyl chloride generates sulfamidate 13-(S) , which undergoes ruthenium-catalyzed oxidation (RuO₂/NaIO₄) to yield sulfamidate 9-(S) .
-
Ring-Opening and Cyclization : Sulfamidate 9-(S) reacts with methylmagnesium bromide in a Grignard addition, followed by deprotection with ammonium fluoride to produce hydroxymethylmorpholine 5 . Final carboxamide formation is achieved via coupling with ammonia under peptide synthesis conditions.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Serinol formation | LiAlH₄, THF, 0°C to rt | 85 |
| Sulfamidate oxidation | RuO₂·xH₂O, NaIO₄, DCM/H₂O | 65 |
| Grignard addition | MeMgBr, THF, -78°C | 78 |
This route achieves >99% enantiomeric excess (ee) for both stereocenters, critical for pharmaceutical applications.
Morpholine Ring Construction via Sulfamidate Intermediates
Sulfamidate-Based Cyclization
Sulfamidates serve as versatile intermediates for morpholine ring formation. Source details the synthesis of 3-hydroxymethyl-5-methylmorpholines via sulfamidate 9-(S) :
-
Sulfamidate Preparation : Serinol 12-(S) is converted to sulfamidate 13-(S) using thionyl chloride, followed by oxidation to 9-(S) .
-
Ring-Opening : Treatment of 9-(S) with methylamine in acetone introduces the methyl group at C5, while the morpholine ring forms via intramolecular cyclization.
-
Carboxamide Installation : The hydroxymethyl group at C3 is oxidized to a carboxylic acid (KMnO₄, acidic conditions) and subsequently converted to the carboxamide using ammonium chloride and EDC/HOBt.
Advantages :
-
High stereochemical fidelity due to rigid sulfamidate intermediates.
-
Scalable to multi-gram quantities with minimal epimerization.
Grignard Reagent-Mediated Alkylation
Diastereoselective Methyl Group Introduction
Source describes a complementary approach using Grignard reagents to install the C5 methyl group:
-
Morpholinone Substrate : Morpholinone 22 (derived from serine) is treated with methylmagnesium bromide, leading to diastereoselective addition at C5.
-
Deprotection : The resulting tertiary alcohol undergoes acid-catalyzed deprotection (HCl/MeOH) to yield 5-methylmorpholine-3-carboxylic acid.
-
Amidation : Carboxylic acid is activated as a mixed anhydride (ClCO₂Et, N-methylmorpholine) and reacted with ammonia to form the carboxamide.
Optimization Insights :
-
Cs₂CO₃ in acetone maximizes alkylation yield (42%) compared to NaH or K₂CO₃.
-
Temperature control (-78°C) prevents racemization during Grignard addition.
Catalytic Oxidation and Coupling Strategies
Ruthenium-Catalyzed Oxidation
The synthesis of sulfamidate intermediates (critical for ring formation) employs RuO₂/NaIO₄ as a catalytic system. Source reports:
Carboxamide Coupling
Source highlights peptide coupling methods applicable to the final amidation step:
-
Activation : EDC/HOBt or ClCO₂Et efficiently activates the carboxylic acid.
-
Ammonia Source : Gaseous NH₃ or ammonium chloride in THF achieves >90% conversion.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Stereochemical Control | Overall Yield (%) |
|---|---|---|---|---|
| Chiral serine route | (S)-Serine | Sulfamidate oxidation | High (99% ee) | 45 |
| Grignard alkylation | Morpholinone | Diastereoselective addition | Moderate (85% de) | 50 |
| Catalytic oxidation | Serinol | RuO₂/NaIO₄ oxidation | High (98% ee) | 55 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-5-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated morpholine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antithrombotic Activity
Research has indicated that (3S,5S)-5-methylmorpholine-3-carboxamide and its derivatives exhibit significant antithrombotic properties. They are used in the development of pharmaceutical compositions aimed at inhibiting Factor Xa, a crucial enzyme in the coagulation cascade. The high optical purity of these compounds enhances their pharmacological efficacy, making them suitable candidates for treating thromboembolic disorders .
Pharmaceutical Formulations
The compound is also utilized in formulating drugs that require high purity and crystallinity. This is essential for meeting stringent pharmaceutical standards. Its structural characteristics allow it to be incorporated into various drug delivery systems, enhancing the bioavailability and therapeutic potential of active pharmaceutical ingredients (APIs) .
Synthetic Chemistry
Organocatalysis
this compound serves as an effective organocatalyst in several synthetic reactions. It has been shown to facilitate the formation of complex organic molecules with high yields and selectivity. For instance, it has been employed in the synthesis of β-amino acids through asymmetric transformations, demonstrating excellent enantioselectivity .
Synthesis of Heterocycles
The compound plays a pivotal role as a building block in the synthesis of heterocyclic compounds. Its ability to participate in cyclization reactions allows for the efficient construction of various nitrogen-containing heterocycles, which are valuable in medicinal chemistry for their biological activities .
Antithrombotic Drug Development
A study highlighted the synthesis of this compound derivatives that selectively inhibit Factor Xa. These compounds were evaluated for their pharmacokinetic profiles and showed promising results in preclinical models, indicating their potential as new antithrombotic agents .
Organocatalysis in Synthesis
In a recent investigation, this compound was utilized as a catalyst in the asymmetric synthesis of β-amino acids. The reaction conditions were optimized to achieve high diastereoselectivity and enantioselectivity, showcasing its utility in complex organic synthesis .
Mechanism of Action
The mechanism of action of (3S,5S)-5-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can result in various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Structural Features and Heterocyclic Rings
The morpholine ring distinguishes itself from five-membered heterocycles (e.g., pyrrolidine, tetrahydrofuran) by its larger size and dual heteroatoms (O and N). Key comparisons include:
- Ring Size and Heteroatoms :
- Morpholine derivatives : Six-membered ring with O and N atoms, enabling diverse hydrogen-bonding capabilities and conformational flexibility.
- Tetrahydrofuran (THF) derivatives (e.g., ): Five-membered oxygen-only rings, limiting hydrogen-bonding sites but favoring compact packing .
- Pyrrolidine derivatives (e.g., ): Five-membered nitrogen-containing rings, often protonated in salts for enhanced solubility .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding networks are critical for solubility and solid-state stability:
- : A pyrrolidine hydrochloride forms a complex hydrogen-bond network with Cl⁻ as a tetrahedral acceptor, highlighting the role of ionic interactions in polar regions .
- : A THF derivative exhibits hydrogen bonds creating 10-membered rings, demonstrating how substituent positioning affects supramolecular architecture .
Stereochemical Influence
Stereochemistry governs molecular conformation and packing:
- Target (3S,5S): The stereochemistry likely results in a specific spatial arrangement of the methyl and carboxamide groups, analogous to the (2S,3S,4R,5S) configuration in , which stabilizes alternating polar/nonpolar layers .
- : Slight conformational differences in diastereomers lead to distinct polar (Br channels) and nonpolar (methyl layers) regions .
Pharmacological Relevance
While direct pharmacological data for the target compound is absent, and suggest carboxamide derivatives are pharmacologically significant:
- : Imidazole carboxamides are structurally related to alkylating agents, though the target’s morpholine ring may confer distinct bioavailability .
Comparative Data Table
Research Findings and Implications
- Ring Size : Larger morpholine rings may enhance solubility compared to THF derivatives due to increased polarity from dual heteroatoms.
- Carboxamide Functionality : This group’s hydrogen-bonding capacity is critical for crystal engineering and drug design, as seen in and .
- Stereochemistry : The (3S,5S) configuration likely directs substituents into positions favoring stable crystal lattices, similar to ’s layered packing .
Biological Activity
(3S,5S)-5-Methylmorpholine-3-carboxamide is a chiral compound recognized for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a morpholine ring substituted at the 5-position with a methyl group and at the 3-position with a carboxamide functional group. The specific stereochemistry of this compound is crucial for its biological activity and chemical reactivity.
| Property | Description |
|---|---|
| Molecular Formula | C6H11N O2 |
| Molecular Weight | 129.16 g/mol |
| Structure | Morpholine ring with methyl and carboxamide substituents |
Biological Activity
Research indicates that this compound exhibits promising biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an enzyme inhibitor, potentially modulating the activity of specific enzymes through competitive inhibition or allosteric modulation.
- Receptor Binding : Its unique stereochemistry contributes to high binding affinity towards certain receptors, making it a candidate for drug development targeting various diseases.
- Antitumor Activity : Some studies have highlighted its potential in cancer therapy, showing effectiveness against various cancer cell lines. For example, it has demonstrated significant cytotoxicity against leukemia cells with an IC50 value of 0.0135 µg/mL .
The mechanism of action typically involves binding to specific receptors or enzymes, which modulates their activity. This interaction is vital for optimizing the compound's therapeutic potential:
- Competitive Inhibition : The compound may compete with substrates at the active sites of enzymes.
- Allosteric Modulation : It may also bind to sites other than the active site, leading to conformational changes that alter enzyme activity.
Case Studies and Research Findings
- Antitumor Efficacy : A study reported that this compound exhibited pronounced antitumor properties in vitro against various cancer cells. Notably, it showed potent inhibition of growth in CCRF-CEM human T-cell leukemia cells .
- Selectivity in Binding : Research has indicated that this compound selectively binds to certain STAT proteins involved in cancer progression. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
- Molecular Modeling Studies : Advanced molecular docking studies have been employed to understand the binding interactions of this compound with target proteins. These studies help predict binding affinities and elucidate the structural basis for its biological activity .
Future Directions
Ongoing research is focused on further elucidating the biological mechanisms underlying the activity of this compound. Key areas include:
- Therapeutic Applications : Investigating its potential as a treatment for various cancers and other diseases.
- Structural Modifications : Exploring derivatives of this compound to enhance its efficacy and reduce toxicity.
- Clinical Trials : Conducting clinical trials to evaluate safety and effectiveness in human subjects.
Q & A
Basic Research Questions
Q. How can researchers synthesize (3S,5S)-5-methylmorpholine-3-carboxamide with high enantiomeric purity?
- Methodology :
- Step 1 : Utilize stereoselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries, to establish the (3S,5S) configuration. For example, morpholine derivatives often require ring-closing reactions with chiral catalysts (e.g., Rh or Ru complexes) to control stereochemistry .
- Step 2 : Purify intermediates via recrystallization (e.g., using dichloromethane/hexane mixtures) to remove diastereomers .
- Step 3 : Validate enantiomeric purity using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or polarimetric analysis .
- Key Challenges : Avoiding racemization during carboxamide formation. Use mild coupling agents (e.g., HATU) and low-temperature conditions .
Q. What analytical techniques are critical for confirming the stereochemistry and structure of this compound?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., via slow evaporation in polar solvents). Analyze torsion angles and hydrogen-bonding networks to confirm stereochemistry .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions. For morpholine rings, coupling constants (e.g., ) provide insights into ring puckering .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects synthetic byproducts .
Advanced Research Questions
Q. How do conformational variations in the morpholine ring influence the compound’s biological or chemical reactivity?
- Methodology :
- Crystallographic Analysis : Compare crystal structures of analogs (e.g., (3S,4S,5S)-tetrahydrofuran derivatives) to identify preferred conformations. For example, slight deviations in ring puckering (e.g., envelope vs. twist) alter steric interactions and hydrogen-bonding potential .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map energy minima for different conformers. Correlate with experimental data (e.g., X-ray) to validate models .
- Research Insight : Substituents like the 5-methyl group may stabilize specific conformations, impacting binding affinity in biological assays .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound?
- Methodology :
- Data Triangulation : Cross-validate results using multiple techniques. For example, if DFT predicts a planar morpholine ring but X-ray shows puckering, re-examine solvent effects or crystal-packing forces .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental measurements (e.g., crystallographic R-factors) .
- Case Study : Discrepancies in predicted vs. observed dipole moments may arise from unaccounted intermolecular interactions in the solid state .
Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound?
- Methodology :
- Target Fishing : Use affinity chromatography or proteomic pull-down assays with tagged derivatives of the compound .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding pockets. Prioritize targets like kinases or GPCRs based on structural homology to known carboxamide binders .
- Functional Assays : Test in vitro/in vivo models (e.g., anti-inflammatory or cytotoxic activity) and correlate with structural features (e.g., methyl group positioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
